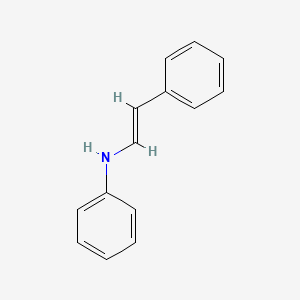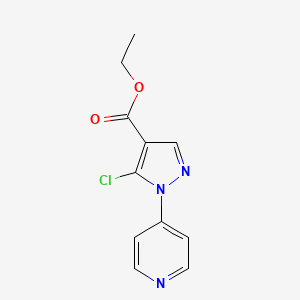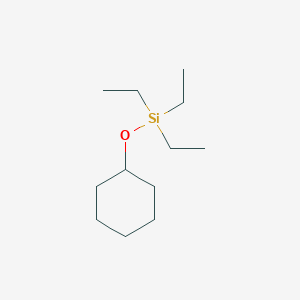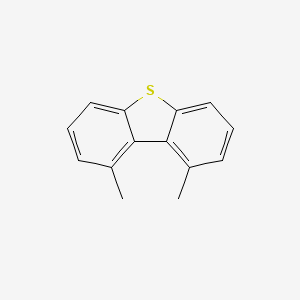![molecular formula C18H37N3O2 B14143424 3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide CAS No. 4097-86-3](/img/structure/B14143424.png)
3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide is an organic compound characterized by its unique structure, which includes an amino group, a dodecyl chain, and a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide typically involves a multi-step process. One common method includes the reaction of dodecylamine with acryloyl chloride to form an intermediate, which is then reacted with 3-aminopropanoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dodecyl chain can interact with lipid membranes, potentially disrupting their structure and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropyltriethoxysilane: Similar in having an amino group and a propyl chain but differs in having triethoxysilane groups.
3-Aminopropylthioacetamide: Similar in having an amino group and a propyl chain but differs in having a thioacetamide group.
Uniqueness
3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide is unique due to its combination of an amino group, a dodecyl chain, and a propanamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
4097-86-3 |
|---|---|
Molekularformel |
C18H37N3O2 |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
3-[(3-amino-3-oxopropyl)-dodecylamino]propanamide |
InChI |
InChI=1S/C18H37N3O2/c1-2-3-4-5-6-7-8-9-10-11-14-21(15-12-17(19)22)16-13-18(20)23/h2-16H2,1H3,(H2,19,22)(H2,20,23) |
InChI-Schlüssel |
AORVMRCQHAOOBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)


![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)



![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)


![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)
![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)
